molecular formula C14H22N4O3 B2922134 N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421496-91-4

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2922134
CAS RN: 1421496-91-4
M. Wt: 294.355
InChI Key: GJEYBTGGOHBIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a piperidine ring. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design . The methoxyethyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is involved in the synthesis of various compounds with potential antimicrobial activity. For instance, research shows the development of novel 1,2,4-triazol-3-one derivatives with antimicrobial properties starting from 4-amino-2,4-dihydro-3H -1,2,4-triazol-3-ones. These compounds were screened for their antimicrobial activity, with Mannich bases showing good activity against test microorganisms compared to ampicillin (Fandaklı et al., 2012).

Synthesis and Anti-Inflammatory Activity

  • The compound has been used in the synthesis of ibuprofen analogs. These analogs were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw oedema method, with certain compounds demonstrating potent anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999).

Synthesis of Novel Heterocyclic Compounds

  • This chemical plays a role in the synthesis of novel heterocyclic compounds. Research involving the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles used similar structures, demonstrating the versatility of such compounds in chemical synthesis (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Research in Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been studied for their binding affinities and metabolic stability, particularly in the context of developing radioiodinated antagonists for in vivo imaging of 5-HT1A receptors with SPECT. Some derivatives displayed high in vitro binding affinity, indicating their potential use in medical imaging and pharmacology (Zhuang, Kung, Mu, & Kung, 1998).

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-17-13(19)4-3-12(16-17)14(20)15-11-5-7-18(8-6-11)9-10-21-2/h3-4,11H,5-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEYBTGGOHBIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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